Diethylaluminium cyanide
Overview
Description
Diethylaluminium cyanide is a useful research compound. Its molecular formula is C5H10AlN and its molecular weight is 111.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Diethylaluminium cyanide is an organoaluminium compound that is primarily used as a reagent for the hydrocyanation of α,β-unsaturated ketones . The primary targets of this compound are these α,β-unsaturated ketones .
Mode of Action
The mode of action of this compound involves its interaction with α,β-unsaturated ketones. The reaction is influenced by the basicity of the solvent, which arises from the Lewis acidic qualities of the reagent . This interaction results in the hydrocyanation of the α,β-unsaturated ketones .
Biochemical Pathways
The biochemical pathway affected by this compound is the hydrocyanation of α,β-unsaturated ketones. The purpose of this reaction is to generate alkylnitriles, which are precursors to amines, amides, carboxylic acids esters, and aldehydes .
Pharmacokinetics
It is known that the compound is highly toxic and is typically stored in ampoules .
Result of Action
The result of the action of this compound is the generation of alkylnitriles from α,β-unsaturated ketones . These alkylnitriles serve as precursors to a variety of other compounds, including amines, amides, carboxylic acids esters, and aldehydes .
Action Environment
The action of this compound is influenced by the environment in which it is used. The basicity of the solvent can affect the reaction, as the Lewis acidic qualities of the reagent influence the hydrocyanation of α,β-unsaturated ketones .
Biochemical Analysis
Biochemical Properties
Diethylaluminium cyanide is known for its role in the hydrocyanation of α,β-unsaturated ketones . This reaction is influenced by the basicity of the solvent, which arises from the Lewis acidic qualities of the reagent . The purpose of this reaction is to generate alkylnitriles, which are precursors to amines, amides, carboxylic acids esters, and aldehydes .
Cellular Effects
For instance, cyanide can stimulate mitochondrial Complex IV and enhance cellular bioenergetics at low concentrations .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the hydrocyanation of α,β-unsaturated ketones . This reaction is influenced by the basicity of the solvent, which arises from the Lewis acidic qualities of the reagent .
Temporal Effects in Laboratory Settings
This compound is typically stored in ampoules because it is highly toxic . It dissolves in toluene, benzene, hexane, and isopropyl ether . It undergoes hydrolysis readily and is not compatible with protic solvents .
Metabolic Pathways
Cyanide, a component of this compound, is known to be involved in various metabolic pathways .
Subcellular Localization
Given its solubility in various solvents , it may be localized in various subcellular compartments depending on the solvent used.
Properties
IUPAC Name |
diethylalumanylformonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMUAEYVIFJZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10AlN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301046472 | |
Record name | Diethylaluminum cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301046472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5804-85-3 | |
Record name | (Cyano-κC)diethylaluminum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5804-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Cyano-C)diethylaluminium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylaluminum cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301046472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyano-C)diethylaluminium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes diethylaluminium cyanide a useful reagent in organic synthesis?
A1: this compound acts as a potent source of cyanide ions (CN-), enabling the introduction of a cyano group (-CN) into organic molecules. This is particularly valuable for constructing complex molecules, as the cyano group can be readily transformed into other functional groups like carboxylic acids or amines.
Q2: How does this compound facilitate hydrocyanation reactions?
A: this compound effectively mediates the conjugate hydrocyanation of α,β-unsaturated carbonyl compounds [, , , , , ]. The Lewis acidic aluminum center coordinates to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. This facilitates the nucleophilic attack of the cyanide ion, leading to the formation of β-cyanocarbonyl compounds.
Q3: Can this compound be used for reactions other than hydrocyanation?
A: Yes, research demonstrates its effectiveness in epoxide ring-opening reactions []. When reacted with steroidal epoxides in mild conditions, this compound yields trans-diaxial β-cyanohydrins. Notably, it successfully cleaves 9α,11α-epoxides [], known to resist cleavage by common reagents like lithium aluminium hydride.
Q4: Are there limitations to using this compound?
A: While effective, this compound's reactivity can lead to selectivity challenges. For instance, in the hydrocyanation of allylideneamines, the reaction with this compound or hydrogen cyanide in the presence of an alkylaluminium was successful only with a sterically hindered formyl group []. Additionally, attempts to desulfurize β-cyano-thiocarboxylates to β-cyano-aldehydes using this reagent were unsuccessful [].
Q5: How does the stereochemistry of the substrate impact reactions with this compound?
A: The stereochemical outcome of reactions involving this compound can be influenced by the substrate's structure. For example, the hydrocyanation of various 1,5-dimethylbicyclo[3.3.0]octenones with this compound exhibited diastereoselectivity, predominantly yielding the exo β-cyanoketones [].
Q6: Has this compound been used in the synthesis of specific natural product scaffolds?
A: Yes, this compound has proven valuable in synthesizing complex molecules. For example, researchers used it to introduce a cyano group into a hydrophenanthrene methyl ether derivative, a key step in exploring synthetic routes towards quassinoids []. In another study, it enabled the synthesis of cholestanes containing an oxygenated 14α-methyl group by reacting with a steroidal α,β-unsaturated ketone [].
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